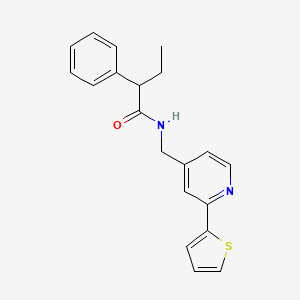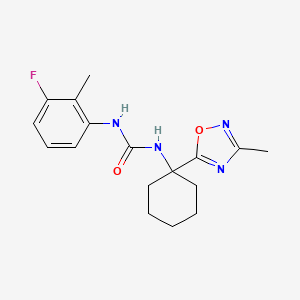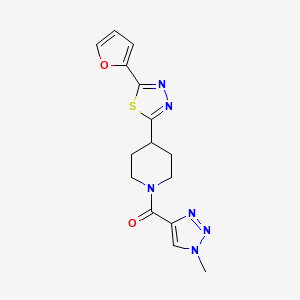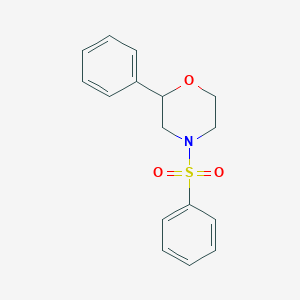
Methyl 2-methyl-2-(3-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-methyl-2-(3-nitrophenyl)propanoate” is a chemical compound often used as an intermediate in organic synthesis . It can be used in synthetic drugs, spices, and pesticides .
Synthesis Analysis
“Methyl 2-methyl-2-(3-nitrophenyl)propanoate” can be obtained by reacting 2-methyl-2-(3-nitrophenyl) propionic acid with methyl magnesium bromide .Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-2-(3-nitrophenyl)propanoate” is C12H15NO4 . The average mass is 237.252 Da and the monoisotopic mass is 237.100113 Da .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Research includes the development of antimalarial agents through the synthesis of complex organic molecules. For instance, Werbel et al. (1986) synthesized a series of compounds related to the query chemical for antimalarial activity evaluation, indicating the potential of such compounds in medicinal chemistry (Werbel et al., 1986).
Catalysis and Chemical Synthesis
Rimkus and Sewald (2003) demonstrated the enantioselective synthesis of β2-homoamino acids via catalysis, showcasing the relevance of nitroolefin compounds in producing important synthetic intermediates (Rimkus & Sewald, 2003).
Enzyme Mimicry and Substrate Specificity
Fenger and Bols (2010) explored the use of cyclodextrins modified with propanoate groups, similar in structure to the query compound, as enzyme mimics in catalysis, showing the utility of such compounds in biochemistry (Fenger & Bols, 2010).
Peptide Synthesis
The structural characteristics of ortho-nitrophenyl esters, closely related to the query compound, have been investigated for their utility in peptide synthesis. Crisma and Toniolo (2002) detailed the preparation and implications of these compounds in synthesizing peptides, revealing the compound's role in organic synthesis (Crisma & Toniolo, 2002).
Environmental Bioremediation
A study by Bhushan et al. (2000) on the chemotaxis and biodegradation of nitrophenol compounds by Ralstonia sp. SJ98 illustrates the environmental application of such chemicals in bioremediation efforts, highlighting the degradation pathways of nitrophenol pollutants (Bhushan et al., 2000).
Propriétés
IUPAC Name |
methyl 2-methyl-2-(3-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYZPBKSIFDTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,5-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2819406.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2819407.png)
![6-[5-(3-Chlorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2819411.png)


![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)



![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)


![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)
![N-(tert-butyl)-4-{[3-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2819429.png)